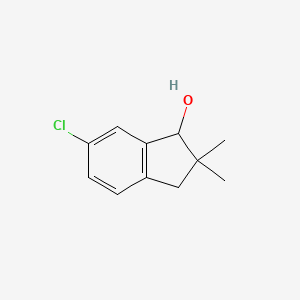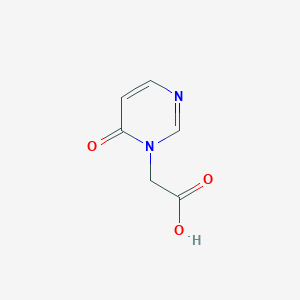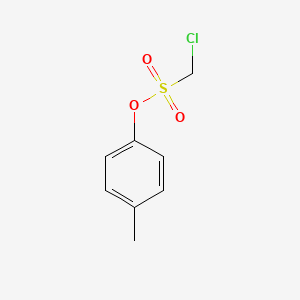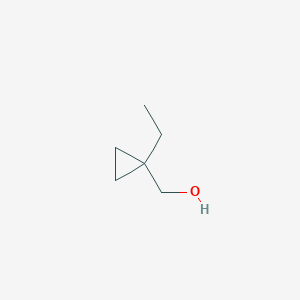![molecular formula C10H9F3O3 B3376411 2-[2-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 119411-77-7](/img/structure/B3376411.png)
2-[2-(Trifluoromethyl)phenoxy]propanoic acid
概要
説明
“2-[2-(Trifluoromethyl)phenoxy]propanoic acid” is an organic compound . The IUPAC name for this compound is 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid . It has a molecular weight of 234.17 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been a topic of interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) . This indicates that the compound has a carbon backbone with a trifluoromethyl group and a phenoxy group attached .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 234.17 . It is a powder at room temperature .
科学的研究の応用
Weed Control in Agriculture
Application in Peanut Cultivation : The compound, as a part of herbicides like fluazifop and haloxyfop, is used for controlling grass weeds in peanut fields, contributing to better crop yields (Grichar & Boswell, 1986).
Selective Grass Herbicide : It acts as an effective herbicide for selective control of grass weeds in cotton fields, minimizing yield losses (Carter & Keeley, 1987).
Chemistry and Material Science
Enhancing Reactivity in Material Synthesis : It serves as a building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, which is significant in material science (Trejo-Machin et al., 2017).
Synthesis of Ortho-Substituted Phenoxyalkanoic Acids : Its derivatives are synthesized for various applications in organic chemistry, highlighting its versatility (Lupea et al., 2006).
Environmental Sciences
Adsorption by Soils and Sediments : The adsorption characteristics of the compound and its derivatives on soils and sediments are studied to understand environmental impacts (Rick et al., 1987).
Determination in Water Samples : Methods have been developed for determining phenoxy propanoic acids in water samples, highlighting the importance of monitoring environmental contamination (Adolfsson-Erici & Renberg, 1991).
Safety and Hazards
将来の方向性
The development of fluorinated organic chemicals, such as “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, is becoming an increasingly important research topic . The unique properties of fluorine-containing compounds have led to advances in the agrochemical, pharmaceutical, and functional materials fields .
作用機序
Target of Action
This compound belongs to the class of aryloxyphenoxypropionic acids , which are known to interact with various biological targets
Mode of Action
Similar compounds in the aryloxyphenoxypropionic acid class are known to interact with their targets through non-covalent interactions, leading to changes in the target’s function . The trifluoromethyl group in the compound may enhance its binding affinity to its targets due to its strong electronegativity.
Biochemical Pathways
Aryloxyphenoxypropionic acids are known to interfere with lipid metabolism and other cellular processes . The downstream effects of these interactions can include changes in cell function and viability.
Pharmacokinetics
The compound’s molecular weight (23417 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its distribution and metabolism.
Result of Action
Similar compounds in the aryloxyphenoxypropionic acid class can cause changes in cell function and viability . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.
特性
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVVMCXQYBBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B3376369.png)










